5-(Benzenesulfonyl)-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)-4-oxopentanoic acid is an organic compound that features a benzenesulfonyl group attached to a 4-oxopentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-oxopentanoic acid typically involves the sulfonation of benzene followed by subsequent reactions to introduce the oxopentanoic acid moiety. One common method involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide in the presence of benzene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, forming sulfonamides or sulfonyl chlorides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like ammonia or amines are used for nucleophilic substitution reactions
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Sulfonamides or sulfonyl chlorides
Scientific Research Applications
5-(Benzenesulfonyl)-4-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity.
Benzenesulfonyl chloride: An organosulfur compound used in similar reactions.
Sulfanilic acid: An aromatic sulfonic acid with applications in dye production
Uniqueness
5-(Benzenesulfonyl)-4-oxopentanoic acid is unique due to its combination of a benzenesulfonyl group and an oxopentanoic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
113815-00-2 |
---|---|
Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-4-oxopentanoic acid |
InChI |
InChI=1S/C11H12O5S/c12-9(6-7-11(13)14)8-17(15,16)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,13,14) |
InChI Key |
VCNSHNIIKRJABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.